N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a benzoxazepine derivative characterized by a fused benzo-oxazepine core, a cyclohexanecarboxamide substituent, and an isopentyl (branched C5) chain at the 5-position. Its molecular formula is inferred as C23H33N2O3 (molecular weight ~385.5 g/mol), though exact parameters like density, melting point, and solubility remain undocumented in the provided evidence.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-16(2)12-13-25-19-14-18(24-21(26)17-8-6-5-7-9-17)10-11-20(19)28-15-23(3,4)22(25)27/h10-11,14,16-17H,5-9,12-13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNJGQLNMIJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a synthetic compound with potential biological activity. Its structure includes a unique benzo[b][1,4]oxazepin core that may confer specific pharmacological properties. This article aims to explore the biological activity of this compound through a review of available literature and research findings.
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
- IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanecarboxamide
Biological Activity Overview
The biological activity of this compound is not extensively documented in the literature. However, based on its structural features and related compounds, several potential activities can be hypothesized:
- Anticancer Activity : Compounds similar in structure to N-(5-isopentyl...) have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications in the oxazepin structure can lead to enhanced interactions with cancer-related pathways such as WNT/β-catenin signaling .
- Enzyme Inhibition : The presence of the oxazepin moiety suggests potential inhibitory effects on enzymes involved in various biochemical pathways. The amide bond in the structure may also be susceptible to hydrolysis, which could influence its biological activity by altering its pharmacokinetic properties.
- Neuroactive Properties : Given the structural similarities with other neuroactive compounds, there may be implications for neuroprotective or neurotoxic effects. The lipophilicity indicated by its molecular structure (XLogP3 = 4.4) suggests good membrane permeability, which is often a prerequisite for central nervous system activity.
Molecular Interaction Studies
Molecular docking studies could provide insights into how N-(5-isopentyl...) interacts with target proteins involved in cancer and other diseases. The unique structural characteristics of the compound may allow it to bind effectively to specific receptors or enzymes.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 440.5 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core with isopentyl and dimethyl substituents, which enhance its chemical reactivity and biological activity .
Chemistry
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions such as:
- Reagent in Organic Reactions : The compound can act as a reagent for synthesizing other organic compounds.
- Building Block for Drug Development : Its unique structure makes it suitable for modifications that may lead to novel pharmaceuticals.
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.
- Anticancer Potential : The structural features may allow it to interact with cancer cell pathways, warranting further exploration in oncology.
Medicine
The therapeutic applications of this compound are being explored:
- Drug Candidate : Its unique interactions with biological targets make it a candidate for the treatment of diseases such as cancer and infections.
- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors that modulate biochemical pathways critical for disease progression .
Industry
In industrial applications, this compound can be utilized for:
- Material Development : Its chemical properties allow for the creation of new materials with desired characteristics.
- Catalysis : It may serve as a catalyst in various chemical processes due to its reactive nature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzo[b][1,4]oxazepine core distinguishes it from analogs with alternative ring systems, such as the seven-membered azepin-2-one ring in N-(2-oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide ().
Substituent Analysis
Key substituents influence physicochemical and pharmacological properties:
- Isopentyl vs. Smaller Alkyl Chains : The 5-isopentyl group in the target compound likely enhances lipophilicity and membrane permeability compared to propyl (C3, ) or isobutyl (C4, ) substituents. This may improve bioavailability but could also affect metabolic stability .
- Cyclohexanecarboxamide vs.
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s benzo-oxazepine core is expected to adopt a twisted conformation, similar to the “flattened boat” observed in N-Cyclohexyl-5H,7H-13,15-dimethyl-9-nitro-analog ().
- Hydrogen-bonding motifs differ significantly:
Research Implications and Gaps
- Synthetic Feasibility : The target compound’s isopentyl group may complicate synthesis compared to simpler alkyl chains (e.g., propyl).
- Pharmacokinetics : Increased lipophilicity from the isopentyl chain could enhance blood-brain barrier penetration but may require formulation optimization.
- Biological Testing : Priority should be given to assays evaluating chemokine receptor binding (e.g., CCR2/CCR5) and in vivo anti-inflammatory efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide?
- Answer : Synthesis typically involves coupling reactions between functionalized benzoxazepinone intermediates and cyclohexanecarboxamide derivatives. For example, analogous compounds have been synthesized using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF as a catalyst, facilitating nucleophilic substitution or condensation reactions under controlled temperatures (20–125°C) . Additionally, carbodiimide-mediated coupling (e.g., EDC/HOBt) is often used to form amide bonds between activated carboxylic acids and amines, ensuring high yields and purity .
Q. How can researchers verify the molecular structure of this compound experimentally?
- Answer : Structural confirmation relies on a combination of techniques:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns) in crystalline forms .
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclohexane chair conformation, benzoxazepinone ring substituents) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the oxazepinone and carboxamide moieties) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Advanced Research Questions
Q. What analytical approaches are recommended to resolve discrepancies between computational and experimental spectroscopic data?
- Answer : Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., cyclohexane ring flipping) .
- DFT calculations : Optimize molecular geometries using software like Gaussian or ORCA to simulate NMR/IR spectra for direct comparison with experimental data .
- Solvent correction models : Apply solvent-polarity parameters in computational tools (e.g., COSMO-RS) to refine predictions .
Q. How can hydrogen bonding networks in the crystal lattice influence the compound’s stability and reactivity?
- Answer : Hydrogen bonds (e.g., N–H⋯O interactions) stabilize crystal packing and may affect:
- Thermal stability : Stronger networks correlate with higher melting points .
- Solubility : Polar solvents disrupt intermolecular H-bonds, enhancing dissolution .
- Reactivity : Hydrogen-bonded dimers (e.g., R₂²(8) motifs) can slow reaction kinetics by shielding reactive sites .
Q. What strategies optimize reaction conditions for derivatives with modified substituents on the benzoxazepinone core?
- Answer :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Protecting groups : Temporarily block reactive sites (e.g., amine or hydroxyl groups) during synthesis to prevent side reactions .
- Parallel synthesis : Screen multiple analogs simultaneously using automated platforms to assess substituent effects on yield and purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
